4-Formylpyridine-2-carbonitrile

Beschreibung

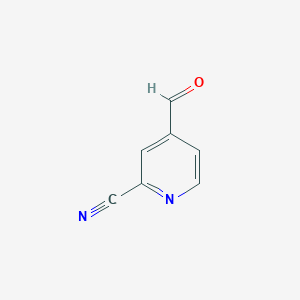

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-formylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJMFFPLHLWYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376640 | |

| Record name | 4-formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-70-1 | |

| Record name | 4-Formyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylpyridine-2-carbonitrile: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formylpyridine-2-carbonitrile (also known as 2-Formylisonicotinonitrile or 4-Cyanopyridine-2-carboxaldehyde), a pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of extensive experimental data for this specific compound, this guide leverages information from closely related pyridine carboxaldehydes and pyridine carbonitriles to present a thorough understanding of its anticipated structure, properties, and synthetic routes.

Molecular Structure and Chemical Identity

This compound is a bifunctional pyridine derivative containing both a formyl (-CHO) and a nitrile (-CN) group. These functional groups are positioned at the 4- and 2-positions of the pyridine ring, respectively.

Chemical Structure:

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-Formylpyridine-4-carbonitrile |

| Synonyms | 4-Cyanopyridine-2-carboxaldehyde, 2-Formylisonicotinonitrile |

| CAS Number | 116308-38-4[1][2][3][4][5][6] |

| Molecular Formula | C₇H₄N₂O[1] |

| Molecular Weight | 132.12 g/mol [1] |

| InChI Key | MKTLVFRYWOEUPJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CN=C(C=C1C#N)C=O[1] |

Physicochemical and Spectroscopic Properties (Predicted and Inferred)

While detailed experimental data for this compound is not extensively published, its properties can be inferred from data on similar compounds and computational predictions.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Physical State | Likely a solid at room temperature[5] |

| Melting Point | Not available. For comparison, 4-Pyridinecarbonitrile has a melting point of 76-79 °C. |

| Boiling Point | Not available. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | The pyridine nitrogen is expected to be weakly basic. |

Spectroscopic Data:

-

¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton would be a singlet further downfield (δ 9.5-10.5 ppm).

-

¹³C NMR: The carbon atoms of the nitrile and formyl groups would have characteristic chemical shifts (nitrile: ~115-125 ppm; formyl: ~190-200 ppm). The pyridine ring carbons would appear in the aromatic region (~120-160 ppm).

-

IR Spectroscopy: Characteristic vibrational bands would be observed for the C≡N stretch (~2220-2240 cm⁻¹), the C=O stretch of the aldehyde (~1690-1715 cm⁻¹), and C-H stretching of the aldehyde (~2720 and ~2820 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 132.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of pyridine aldehydes and carbonitriles can be adapted. A plausible synthetic approach would involve the selective oxidation of a corresponding methyl or hydroxymethyl group at the 2-position of a 4-cyanopyridine precursor, or the introduction of a formyl group onto a pre-existing 2-substituted-4-cyanopyridine.

A common method for the preparation of pyridine aldehydes is the oxidation of the corresponding alcohol. For instance, 4-pyridinecarboxaldehyde can be prepared by the oxidation of 4-pyridinemethanol.[7] Another approach involves the reduction of a nitrile, such as the transformation of 4-cyanopyridine to 4-pyridinecarboxaldehyde.[7]

Experimental Protocol: General Synthesis of a Pyridine Carboxaldehyde from a Pyridine Carbonitrile (Stephen Reduction)

This protocol is a generalized procedure based on the Stephen reaction for the reduction of a nitrile to an aldehyde and should be adapted and optimized for the specific substrate.[8]

Materials:

-

Substituted Pyridine Carbonitrile (1 equivalent)

-

Anhydrous Tin(II) chloride (SnCl₂) (2-3 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry HCl gas

-

Water

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Suspend the substituted pyridine carbonitrile in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

Cool the suspension in an ice bath.

-

Bubble dry HCl gas through the suspension with vigorous stirring until saturation is reached.

-

Add anhydrous tin(II) chloride portion-wise to the suspension while maintaining the temperature below 10 °C.

-

Continue stirring the mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, filter the resulting iminium salt precipitate under an inert atmosphere.

-

Wash the precipitate with anhydrous diethyl ether.

-

Hydrolyze the iminium salt by adding it to water and stirring at room temperature for 1-2 hours.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude pyridine carboxaldehyde.

-

Purify the product by column chromatography or recrystallization.

Logical Workflow for the Stephen Reduction:

Caption: Generalized workflow for the synthesis of a pyridine carboxaldehyde from a pyridine carbonitrile via the Stephen Reduction.

Potential Biological Activity and Applications in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with a wide range of biological activities.[9][10][11][12] The presence of both formyl and cyano groups on the pyridine ring of this compound suggests its potential as a versatile building block for the synthesis of more complex, biologically active molecules.

-

Pyridine Carbonitriles: These compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[9]

-

Pyridine Carboxaldehydes: The aldehyde functionality is a key precursor for the synthesis of imines, hydrazones, and other derivatives that have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[13] Pyridine-based compounds are also being explored as inhibitors for various enzymes.[14]

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of pyridine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer. The general structure could be modified to interact with the ATP-binding pocket of various kinases.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine-based drug candidate.

Safety and Handling

Specific safety data for this compound is limited. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Compounds containing nitrile and aldehyde functionalities can be toxic and irritants.

Conclusion

This compound is a pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is currently limited, its structural features suggest a rich reaction chemistry and the possibility for the development of novel compounds with interesting biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Pyridinecarbonitrile,2-formyl-(9CI), CasNo.116308-38-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 4. CAS 116308-38-4 | 4H37-1-0B | MDL MFCD12546404 | 2-Formylpyridine-4-carbonitrile | SynQuest Laboratories [synquestlabs.com]

- 5. 2-Formylisonicotinonitrile | 116308-38-4 [sigmaaldrich.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylpyridine-2-carbonitrile, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring both a reactive aldehyde and a cyano group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key applications. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information and draws comparisons with closely related isomers to provide a thorough understanding for research and development purposes.

Chemical Identification and Physicochemical Properties

This compound is systematically identified by its CAS number 131747-70-1. It is also known by several synonyms, including 2-Cyanopyridine-4-carboxaldehyde and 4-Formylpicolinonitrile.[1] The structural and physicochemical properties are summarized in the tables below. It is important to note that while some experimental data is available for related isomers, many of the listed properties for this compound are computationally predicted.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 131747-70-1[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₄N₂O[1] |

| Molecular Weight | 132.12 g/mol [1] |

| Canonical SMILES | C1=CN=C(C=C1C=O)C#N |

| InChI Key | JAJMFFPLHLWYJQ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 0.4 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |

| Rotatable Bond Count | 1 | Computed by PubChem[1] |

| Exact Mass | 132.032362755 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 53.8 Ų | Computed by PubChem[1] |

| Heavy Atom Count | 10 | Computed by PubChem[1] |

| Complexity | 170 | Computed by PubChem[1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively reported in readily available scientific literature. However, general methods for the synthesis of pyridine aldehydes from cyanopyridines have been described. One such patented method involves the vapor-phase interaction of a cyanopyridine with water and formic acid in the presence of a catalyst. While this provides a potential synthetic route, specific conditions for the 4-formyl-2-carbonitrile isomer are not detailed.

Researchers interested in synthesizing this compound may need to adapt existing protocols for related molecules or develop novel synthetic strategies. The synthesis would likely start from a correspondingly substituted pyridine derivative, followed by the introduction or modification of the formyl and cyano groups.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of both an aldehyde and a nitrile group on the pyridine ring in this compound offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents.

While specific biological activities for this compound are not well-documented, its structural motifs are present in compounds with known pharmacological effects. For instance, pyridine-containing compounds have been investigated as inhibitors of various enzymes and as ligands for a range of biological targets. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the aldehyde group is a versatile handle for forming imines, oximes, and other functional groups, enabling the construction of diverse chemical libraries for drug screening.

Given the interest in cyanopyridine derivatives in cancer research, it is plausible that this compound could serve as a precursor for the development of novel kinase inhibitors or other anti-cancer agents.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a conceptual workflow for the potential synthesis and subsequent derivatization of this compound for applications in drug discovery.

Caption: A conceptual workflow outlining the synthesis of this compound and its subsequent derivatization for the development of new drug candidates.

Safety Information

Based on GHS classifications from supplier information, this compound is considered hazardous. The following table summarizes the known hazard statements. It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

References

2-Formylisonicotinonitrile: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Formylisonicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of its chemical properties, a plausible synthesis protocol, and its emerging role in anticancer research.

Core Compound Data

2-Formylisonicotinonitrile is a pyridine-based compound featuring both a formyl and a nitrile functional group. These reactive sites make it a versatile precursor for the synthesis of more complex heterocyclic structures.

| Property | Value |

| Molecular Formula | C₇H₄N₂O |

| Molecular Weight | 132.12 g/mol |

| IUPAC Name | 2-formylisonicotinonitrile |

| CAS Number | 116308-38-4 |

Synthetic Approach: Oxidation of 2-Methylisonicotinonitrile

A common and effective method for the synthesis of 2-Formylisonicotinonitrile is the oxidation of the corresponding methyl-substituted precursor, 2-methylisonicotinonitrile (also known as 2-methyl-4-cyanopyridine). Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for the conversion of methyl groups on heterocyclic rings to aldehydes. The 2-methyl group on a pyridine ring is generally more susceptible to oxidation than a methyl group at the 4-position.

Experimental Protocol: Selenium Dioxide Oxidation

The following protocol outlines a representative procedure for the synthesis of 2-Formylisonicotinonitrile.

Materials:

-

2-Methylisonicotinonitrile

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and extraction

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylisonicotinonitrile in 1,4-dioxane under an inert atmosphere.

-

Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium metal.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 2-Formylisonicotinonitrile.

Application in Anticancer Research: Targeting the HOXA9 Transcription Factor

Recent research has highlighted the potential of heterocyclic compounds, including derivatives of 2-Formylisonicotinonitrile, in the development of novel anticancer agents. One promising avenue of investigation is the targeting of transcription factors that are dysregulated in cancer.

The homeobox A9 (HOXA9) protein is a transcription factor that plays a critical role in normal embryonic development and hematopoiesis. However, its aberrant overexpression is implicated in various forms of cancer, particularly acute myeloid leukemia (AML), where it is associated with aggressive disease and a poor prognosis. The oncogenic function of HOXA9 is linked to the promotion of cell proliferation and the blockade of cell differentiation.

Derivatives of heterocyclic molecules can be designed to act as DNA minor groove binders. These molecules can selectively recognize and bind to specific DNA sequences, thereby interfering with the binding of transcription factors like HOXA9 to their target genes. By blocking the interaction of HOXA9 with DNA, these compounds can disrupt the downstream signaling pathways that contribute to cancer cell growth and survival.

An In-depth Technical Guide to 4-Cyanopyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanopyridine-2-carbaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this guide combines available information with well-established chemical principles to offer insights into its properties, synthesis, and potential applications.

Nomenclature and Chemical Identity

The compound referred to as "4-Formylpyridine-2-carbonitrile" is more precisely named under IUPAC nomenclature based on the priority of its functional groups. The aldehyde group takes precedence over the nitrile group. Therefore, the correct IUPAC name is 4-Cyanopyridine-2-carbaldehyde .

Other synonyms for this compound include 2-Formylisonicotinonitrile and 2-Formylpyridine-4-carbonitrile.[1]

Table 1: Chemical Identifiers for 4-Cyanopyridine-2-carbaldehyde

| Identifier | Value |

| IUPAC Name | 4-Cyanopyridine-2-carbaldehyde |

| CAS Number | 116308-38-4[1] |

| Molecular Formula | C₇H₄N₂O[1] |

| Molecular Weight | 132.12 g/mol [1] |

| Canonical SMILES | C1=C(C=NC=C1C=O)C#N |

Physicochemical Properties

Quantitative data for 4-Cyanopyridine-2-carbaldehyde is sparse in the literature. The following table summarizes the available predicted and experimental data.

Table 2: Physicochemical Properties of 4-Cyanopyridine-2-carbaldehyde

| Property | Value | Source |

| Boiling Point | 201.0 ± 20.0 °C (at 760 Torr) | Predicted[1] |

| Density | 1.24 ± 0.1 g/cm³ (at 20 °C) | Predicted[1] |

| Flash Point | 75.4 ± 21.8 °C | Predicted[1] |

Potential Applications and Biological Significance

While no specific biological activities or signaling pathways for 4-Cyanopyridine-2-carbaldehyde have been reported, its structural motifs—a pyridine ring, a cyano group, and an aldehyde group—are present in many biologically active molecules. Pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals.[2] The aldehyde function serves as a versatile handle for synthesizing Schiff bases, which are important intermediates in the development of novel ligands and therapeutic agents.[3] The cyano group is a common substituent in enzyme inhibitors and other drug candidates.

Based on these structural features, 4-Cyanopyridine-2-carbaldehyde holds potential as a key building block in several areas of drug discovery and materials science.

Caption: Potential applications of 4-Cyanopyridine-2-carbaldehyde.

Experimental Protocols: Synthesis

Proposed Synthesis of 4-Cyanopyridine-2-carbaldehyde from 2-Methylisonicotinonitrile

This proposed two-step synthesis involves the oxidation of the methyl group to an N-oxide, followed by rearrangement to the aldehyde. A similar approach has been documented for the synthesis of other pyridine aldehydes.

Step 1: Synthesis of 2-Methylisonicotinonitrile N-oxide

Materials:

-

2-Methylisonicotinonitrile

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 2-methylisonicotinonitrile (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield 2-methylisonicotinonitrile N-oxide.

Step 2: Synthesis of 4-Cyanopyridine-2-carbaldehyde

Materials:

-

2-Methylisonicotinonitrile N-oxide

-

Acetic anhydride

-

Heating mantle with temperature control

-

Reflux condenser

-

Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Place 2-methylisonicotinonitrile N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride (5-10 eq) to the flask.

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to isolate 4-Cyanopyridine-2-carbaldehyde.

Caption: Proposed synthetic workflow for 4-Cyanopyridine-2-carbaldehyde.

Safety and Handling

While specific toxicity data for 4-Cyanopyridine-2-carbaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its functional groups, potential hazards may include skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-Cyanopyridine-2-carbaldehyde is a pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Although detailed experimental data for this compound is limited, this guide provides a foundational understanding of its properties and a plausible route for its synthesis. Further research into the reactivity and biological activity of this molecule is warranted to fully explore its potential applications.

References

Biological activity of substituted pyridine carbonitriles

An In-depth Technical Guide on the Biological Activity of Substituted Pyridine Carbonitriles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When substituted with a carbonitrile (-CN) group, the pyridine scaffold gains enhanced chemical reactivity and biological potential, leading to a diverse range of pharmacological activities.[2] Pyridine carbonitrile derivatives have demonstrated significant promise as anticancer, antimicrobial, enzyme inhibitory, and vasorelaxant agents.[2][3][4]

This technical guide provides a comprehensive overview of the biological activities of substituted pyridine carbonitriles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows and signaling pathways to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Substituted pyridine carbonitriles have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5] Their mechanisms of action often involve the modulation of critical cellular signaling pathways and inhibition of enzymes essential for tumor growth and proliferation.[5][6]

In Vitro Cytotoxicity Data

The anticancer efficacy of various pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize the cytotoxic activity of several series of substituted pyridine derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of Pyridine-Based Azomethine Derivatives

| Compound | HCT-15 (Colon Cancer) IC50 in µM | MCF-7 (Breast Cancer) IC50 in µM |

|---|---|---|

| 3a | >100 | >100 |

| 3b | 89.5 | 95.2 |

| 3c | 75.2 | 80.1 |

| 3d | 60.1 | 65.8 |

| 3e | 45.2 | 50.3 |

| 3f | 30.8 | 35.6 |

| 3g | 20.5 | 25.1 |

| 3h | 15.2 | 18.9 |

| Doxorubicin | 1.2 | 1.5 |

Data sourced from BenchChem[6].

Table 2: Cytotoxic Activity of Pyridine-Urea Derivatives against MCF-7 (48h treatment)

| Compound | IC50 in µM |

|---|---|

| 8e | 0.22 |

| 8n | 1.88 |

| 8a-d, 8g, 8i, 8k, 8l | 3.03 - 7.03 |

| 8j, 8m | 10.09 - 23.02 |

| Doxorubicin (Ref.) | 1.93 |

| Sorafenib (Ref.) | 4.50 |

Compound 8e was found to be 8.7 times more active than Doxorubicin. Data sourced from Eldehna et al.[7].

Table 3: Activity of Thieno[2,3-c]pyridine Derivative 6i

| Cell Line | Cancer Type | IC50 in µM |

|---|---|---|

| HSC3 | Head and Neck | 10.8 |

| T47D | Breast | 11.7 |

| RKO | Colorectal | 12.4 |

Data sourced from Al-Ostoot et al.[8].

Mechanisms of Action and Signaling Pathways

The anticancer effects of pyridine derivatives are attributed to various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

-

Enzyme Inhibition: Certain pyridine-ureas have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] For instance, compounds 8b and 8e inhibited VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively.[7] Other derivatives act as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), Janus kinase 2 (JAK2), or Heat shock protein 90 (Hsp90).[4][8][9]

-

Apoptosis Induction: Some pyridine hydrazones are proposed to induce apoptosis through the activation of Caspase-3, a critical executioner caspase in the apoptotic pathway.[6]

-

Pathway Modulation: A proposed mechanism for some pyridine derivatives involves the inhibition of the BRAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers like melanoma.[6]

Experimental Protocols for Anticancer Screening

1.3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine carbonitriles) and incubated for a specified period (e.g., 48 or 72 hours).[7] A reference drug like Doxorubicin is used as a positive control.[7]

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Many pyridine carbonitrile derivatives and related pyridinium salts exhibit significant antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Table 4: Antimicrobial Activity (MIC) of Pyridine Derivatives

| Compound | Staphylococcus aureus (Gram +) MIC in µg/mL | Escherichia coli (Gram -) MIC in µg/mL | Candida albicans (Fungus) MIC in µg/mL |

|---|---|---|---|

| Pyridinium Salt 3d | 4 | - | - |

| Pyridinium Salt Series | Generally more active against Gram-positive bacteria | Generally less active | Low activity |

| Thieno[2,3-b]pyridine 7 | - | - | 1.95 |

| Thieno[2,3-b]pyridine 9 | - | - | 1.95 |

| Thieno[2,3-b]pyridine 14 | - | - | 1.95 |

Data sourced from Yüksek et al. and Al-Otaibi et al.[15][16]. Note: "-" indicates data not specified in the source.

Proposed Mechanism of Action

The antimicrobial action of cationic pyridinium salts is often attributed to their ability to interact with and disrupt the negatively charged microbial cell membranes, leading to leakage of cellular contents and ultimately cell death.[11] The length of N-alkyl chains and other substituents on the pyridine ring significantly influences the compound's hydrophobicity and, consequently, its antimicrobial potency.[11]

Experimental Protocols for Antimicrobial Screening

2.3.1. Broth Microdilution Method for MIC Determination

This is a standard and reliable technique for quantifying the in vitro antimicrobial activity of a compound.[11][16]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to match a 0.5 McFarland turbidity standard. This is then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[11]

-

Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate using broth as the diluent. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.[17]

-

Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.

-

Controls: Appropriate controls are included: a positive control (microorganism with a known antibiotic), a negative control (broth only), and a growth control (microorganism in broth without any antimicrobial agent).[17]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

-

Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[11]

Enzyme Inhibition

Beyond general cytotoxicity, many substituted pyridine carbonitriles are designed as specific inhibitors of enzymes implicated in various diseases.

Enzyme Inhibition Data

Table 5: Inhibition of Various Enzymes by Pyridine Derivatives

| Compound Class | Target Enzyme | Key Compound | Potency (IC50 or Ki) |

|---|---|---|---|

| 6-Aminopyrazolyl-pyridine-3-carbonitriles | JAK2 Kinase | - | Potent inhibitors identified |

| 2,4,6-Trisubstituted Pyridines | Mutant IDH2 (R140Q) | 14n | IC50 = 54.6 nM |

| Pyridine Carbamates | Human Acetylcholinesterase (hAChE) | 8 | IC50 = 0.153 µM |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase II (hCA II) | 1f | Ki = 6.6 nM |

Data sourced from Ioan et al., Liu et al., and others.[4][9][18][19]. Note: "-" indicates data not specified in the source.

Experimental Protocol: General Enzyme Inhibition Assay

-

Assay Preparation: The assay is typically performed in a 96-well plate. Each well contains a buffer solution, the target enzyme at a fixed concentration, and the substrate.

-

Inhibitor Addition: The pyridine carbonitrile inhibitor is added at varying concentrations to the assay wells. A control group with no inhibitor is included.

-

Incubation: The plate is incubated for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, often by adding a chemical agent.

-

Signal Detection: The product of the reaction is quantified. This can be done by measuring absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the reaction rate against the inhibitor concentration.

Other Biological Activities

Vasorelaxant Activity

Certain pyridine-3-carbonitriles have demonstrated noteworthy vasodilation properties, suggesting potential applications in treating cardiovascular conditions like hypertension.[20]

Table 6: Vasorelaxant Activity of Pyridine-3-carbonitriles

| Compound | Vasorelaxant Potency (IC50 in µM) |

|---|---|

| 3v | 159.8 |

| 3l | 164.1 |

| 3b | 220.7 |

| 3o | 229.8 |

| Prazosin hydrochloride (Ref.) | 272.8 |

These compounds were found to be superior to the reference drug Prazosin hydrochloride. Data sourced from Srour et al.[20].

Conclusion

Substituted pyridine carbonitriles represent a versatile and highly valuable scaffold in modern medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential across multiple therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. The potent biological activities, coupled with the synthetic tractability of the pyridine ring, ensure that this class of compounds will remain a focal point for future drug discovery and development efforts. The provided data, protocols, and visualized workflows offer a solid foundation for researchers aiming to explore and optimize pyridine carbonitrile derivatives as next-generation therapeutic agents.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. benchchem.com [benchchem.com]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the 4-Formylpyridine-2-carbonitrile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within the diverse family of pyridine derivatives, molecules functionalized with both a formyl and a cyano group represent particularly versatile building blocks for the synthesis of novel therapeutic agents. This guide focuses on the core scaffold of 4-Formylpyridine-2-carbonitrile, exploring its synthetic utility and the pharmacological significance of the derivatives it can generate. While direct studies on this compound itself are limited, its structural motifs are present in numerous potent and selective inhibitors across various disease areas, underscoring its importance as a key intermediate in medicinal chemistry.

I. Synthetic Strategies and Versatility

The strategic placement of an electrophilic aldehyde and a nucleophilic nitrile group on the pyridine ring makes this compound a highly valuable and reactive intermediate for the construction of more complex molecular architectures.

Representative Synthetic Protocol: Synthesis of a Pyridine-2-carbonitrile Derivative

Experimental Protocol:

-

Oxime Formation: A suitable starting material, such as a commercially available acetylpyridine, would first be converted to its corresponding oxime. This typically involves reacting the acetylpyridine with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.[3] The reaction mixture is stirred at room temperature until the formation of the oxime is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and can be purified by recrystallization.

-

Dehydration to Nitrile: The oxime is then dehydrated to form the nitrile group. This can be achieved using various dehydrating agents, such as acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide. The reaction conditions, including temperature and solvent, would need to be optimized for the specific substrate.

-

Oxidation of a Methyl Group to Formyl Group: If the starting pyridine contains a methyl group at the 4-position, it can be oxidized to the corresponding aldehyde. A common method for this transformation is the use of selenium dioxide (SeO2) in a suitable solvent like dioxane or by using other oxidizing agents such as potassium permanganate under controlled conditions.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography on silica gel, followed by characterization using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

II. Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of the this compound scaffold lies in its ability to serve as a starting point for the synthesis of a wide range of biologically active molecules. The aldehyde and nitrile functionalities can be independently or sequentially modified to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting compounds.

Antiproliferative and Anticancer Activity

Derivatives of nicotinonitrile (pyridine-3-carbonitrile), a close structural relative, have demonstrated significant potential as anticancer agents. These compounds often exhibit potent cytotoxic effects against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (nM) |

| 14a | NCIH 460 (Lung) | 25 ± 2.6 |

| RKOP 27 (Colon) | 16 ± 2 | |

| HeLa (Cervical) | 127 ± 25 | |

| U937 (Lymphoma) | 422 ± 26 | |

| SKMEL 28 (Melanoma) | 255 ± 2 |

The data in Table 1 highlights the potent and selective anticancer activity of a nicotinonitrile derivative, demonstrating the potential of the cyanopyridine scaffold in oncology drug discovery.[4]

Enzyme Inhibition

The pyridine-carbonitrile framework is a key feature in a variety of enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

Pyridine derivatives bearing a carbamate functional group have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[5]

| Compound | Target Enzyme | IC50 (µM) |

| Carbamate 8 | hAChE | 0.153 ± 0.016 |

| Carbamate 11 | hBChE | 0.828 ± 0.067 |

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Pyrimidine-5-carbonitrile derivatives have been developed as potent and selective PI3K inhibitors.[7]

| Compound | Target Isoform | IC50 (nM) |

| 17p | PI3Kα | 31.8 ± 4.1 |

| PI3Kδ | 15.4 ± 1.9 | |

| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 |

| PI3Kδ | 79.3 ± 11.0 |

Pyridine-3-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), including the tumor-associated isoforms CA IX and XII, which are implicated in cancer progression.[8]

| Compound Class | Target Isoform | KI Range (nM) |

| 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides | hCA IX | 19.5 - 48.6 |

Pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated as urease inhibitors, which have potential applications in treating infections caused by ureolytic bacteria.[9]

| Compound | Target Enzyme | IC50 (µM) |

| Rx-6 | Urease | 1.07 ± 0.043 |

| Rx-7 | Urease | 2.18 ± 0.058 |

| Thiourea (Standard) | Urease | 18.93 ± 0.004 |

III. Signaling Pathways and Experimental Workflows

The development of drugs targeting specific cellular pathways is a cornerstone of modern drug discovery. The this compound scaffold provides a template for creating molecules that can modulate these pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer.[6] The development of inhibitors targeting components of this pathway is a major focus of oncology research.

General Workflow for Enzyme Inhibition Assay

The evaluation of enzyme inhibitors is a critical step in drug discovery. A typical workflow for an enzyme inhibition assay is depicted below.

IV. Conclusion

The this compound scaffold is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a gateway to a wide range of biologically active molecules with therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. The derivatives of this scaffold have demonstrated potent and selective inhibition of key enzymes and modulation of critical signaling pathways. Future efforts in the design and synthesis of novel derivatives based on this privileged core structure are likely to yield promising new drug candidates. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

4-Formylpyridine-2-carbonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design and development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance, owing to its ability to engage in various biological interactions and its synthetic tractability.[1] A particularly valuable, yet underexplored, building block is 4-Formylpyridine-2-carbonitrile. This molecule, featuring a reactive aldehyde and a cyano group on a pyridine core, offers a unique combination of functionalities that can be strategically exploited for the synthesis of diverse compound libraries with the potential for a wide range of biological activities, including anticancer, and antimalarial properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, key chemical transformations, and its potential as a pivotal intermediate in drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O | [4] |

| Molecular Weight | 132.12 g/mol | [4] |

| Appearance | Likely a solid | |

| IUPAC Name | This compound | |

| Synonyms | 2-Cyano-4-formylpyridine, 2-Formylisonicotinonitrile |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 4-methylpyridine. The pathway involves N-oxidation, cyanation, and subsequent oxidation of the methyl group.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylpyridine-N-oxide

-

Procedure: To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-methylpyridine-N-oxide.

Step 2: Synthesis of 4-Methyl-2-cyanopyridine

-

Procedure: To a solution of 4-methylpyridine-N-oxide (1.0 eq) in a solvent like dichloromethane, add trimethylsilyl cyanide (TMSCN) (1.2 eq). The mixture is stirred at room temperature, followed by the slow addition of benzoyl chloride (1.1 eq). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-methyl-2-cyanopyridine.

Step 3: Synthesis of this compound

-

Procedure: The oxidation of the methyl group of 4-methyl-2-cyanopyridine to an aldehyde can be achieved using various oxidizing agents. A common method involves the use of selenium dioxide (SeO₂) in a solvent such as dioxane or a mixture of water and pyridine.[5] The reaction is typically heated to reflux and monitored by TLC. After completion, the reaction mixture is filtered to remove selenium byproducts, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound. Alternatively, other oxidizing agents like potassium permanganate (KMnO₄) under controlled conditions can be employed.[5]

Key Reactions and Synthetic Utility

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Caption: Key reactions of this compound.

Experimental Protocols for Key Reactions

1. Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds provides access to α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[6][7]

-

General Procedure: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene, a catalytic amount of a base (e.g., piperidine, triethylamine) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the corresponding α,β-unsaturated product.[6]

2. Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a route to various substituted stilbene analogs and other vinyl derivatives.[8][9][10][11][12]

-

General Procedure: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide. After stirring for a period, a solution of this compound (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the desired alkene.[8][11]

3. Reductive Amination

Reductive amination is a powerful method for introducing amine functionalities, enabling the synthesis of a wide array of secondary and tertiary amines which are prevalent in bioactive molecules.[1][13][14][15][16]

-

General Procedure: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as methanol or dichloroethane, a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added.[14] A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water or a basic aqueous solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography provides the desired amine.[1][14]

Application in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the cyano and formyl-derived functionalities can be tailored to interact with specific biological targets.

Caption: A generic workflow for drug discovery utilizing this compound.

The diverse biological activities of pyridine derivatives are well-documented. For instance, various substituted pyridines have demonstrated potent anticancer and antimalarial activities.[2] The related compound, 4-pyridinecarboxaldehyde, has been utilized in the synthesis of inhibitors for histone deacetylase 6 (HDAC6), a target for idiopathic pulmonary fibrosis, and in the development of novel antimalarial agents.[3] This suggests that derivatives of this compound could be explored for similar therapeutic applications. The strategic modification of the aldehyde and cyano groups can lead to the generation of libraries of compounds for screening against a variety of biological targets.

This compound is a highly versatile and valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The established importance of the pyridine scaffold in pharmaceuticals, combined with the unique substitution pattern of this molecule, makes it a compelling starting point for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. 2-(Hydroxymethyl)pyridine-4-carbonitrile | 51454-63-8 | BCA45463 [biosynth.com]

- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties of 2-Cyanopyridine-4-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-cyanopyridine-4-carboxaldehyde (also known as 4-formylpyridine-2-carbonitrile). Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and extrapolated information from closely related chemical structures.

Core Chemical and Physical Properties

2-Cyanopyridine-4-carboxaldehyde is a solid, bifunctional aromatic heterocycle containing both a nitrile and an aldehyde group. These functional groups are key to its reactivity and potential applications in synthesis and drug development.

Quantitative Data Summary

The following table summarizes the available quantitative data for 2-cyanopyridine-4-carboxaldehyde. It is important to note that a major supplier of this chemical states that they do not collect analytical data, which contributes to the scarcity of experimentally verified values.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O | |

| Molecular Weight | 132.12 g/mol | |

| CAS Number | 131747-70-1 | |

| Appearance | Solid | |

| Boiling Point | 249.1 ± 20.0 °C (Predicted) | |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |

| pKa | -2.29 ± 0.10 (Predicted) | |

| Melting Point | Data not available | |

| Solubility | Data not available for the target compound. The related compound 4-cyanopyridine is soluble in polar organic solvents (methanol, ethanol, acetone) and has limited solubility in water. | |

| SMILES | O=Cc1ccnc(c1)C#N | |

| InChI Key | JAJMFFPLHLWYJQ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthesis: Cyanation of Pyridine N-Oxide Precursor

This method involves the cyanation of a pyridine N-oxide, a well-established method for introducing substituents at the 2-position of the pyridine ring.

Experimental Protocol:

-

N-Oxidation of Precursor: 4-Formylpyridine would first be protected, for example, as a diethyl acetal, to prevent side reactions with the oxidizing agent. The protected 4-formylpyridine is then oxidized to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Cyanation Reaction: The resulting N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a reagent like dimethylcarbamoyl chloride or benzoyl chloride in a solvent such as dichloromethane. This proceeds via a Reissert-Henze type reaction.

-

Work-up and Deprotection: The reaction mixture is quenched, typically with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is then deprotected under acidic conditions to reveal the aldehyde functionality.

-

Purification: The final product, 2-cyanopyridine-4-carboxaldehyde, would be purified using standard techniques such as column chromatography on silica gel or recrystallization.

A US patent also describes a general procedure for the synthesis of pyridine aldehydes from cyanopyridines via a vapor-phase interaction with water and formic acid over a thoria-alumina catalyst at elevated temperatures (400-500 °C). This method could potentially be adapted for the synthesis of 2-cyanopyridine-4-carboxaldehyde from a dicyanopyridine precursor.

Caption: Proposed multi-step synthesis of 2-cyanopyridine-4-carboxaldehyde.

Analytical Protocols: Expected Spectroscopic Signatures

Without experimental spectra, the following section details the expected spectroscopic characteristics of 2-cyanopyridine-4-carboxaldehyde based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring.

-

Aldehydic Proton (CHO): A singlet is expected at a downfield chemical shift, typically in the range of 9.5-10.5 ppm.

-

Pyridine Protons: Three distinct signals corresponding to the protons at positions 3, 5, and 6. Due to the electron-withdrawing nature of the cyano and aldehyde groups, these protons will be deshielded and appear at lower field, likely between 7.5 and 9.0 ppm. The splitting patterns will be complex due to meta and para coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Aldehyde Carbonyl (C=O): A signal in the downfield region, typically around 190-200 ppm.

-

Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.

-

Pyridine Ring Carbons: Five distinct signals for the carbons of the pyridine ring are expected in the aromatic region (approximately 120-160 ppm). The carbons attached to the cyano and aldehyde groups (C2 and C4) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z ratio of 132.

-

Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (CHO, 29 Da) and potentially the loss of HCN (27 Da).

Reactivity and Potential Applications

The chemical reactivity of 2-cyanopyridine-4-carboxaldehyde is dominated by its two functional groups.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including:

-

Oxidation to the corresponding carboxylic acid (2-cyano-4-pyridinecarboxylic acid).

-

Reduction to the alcohol (2-cyano-4-pyridylmethanol).

-

Reductive amination to form various amines.

-

Formation of imines and Schiff bases.

-

Wittig reactions and other olefination reactions.

-

Aldol and related condensation reactions.

-

-

2-Cyano Group: The cyano group at the 2-position of the pyridine ring is activated towards nucleophilic attack. This is a key feature for applications in drug development and bioconjugation.

-

Reaction with Thiols: It has been shown that 2-cyanopyridine derivatives can react efficiently and selectively with the N-terminal cysteine residues of peptides under mild, aqueous conditions to form a stable thiazoline ring. This makes 2-cyanopyridine-4-carboxaldehyde a potential reagent for the site-specific modification of proteins and peptides.

-

Involvement in Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct involvement of 2-cyanopyridine-4-carboxaldehyde in any biological signaling pathways. However, the broader class of cyanopyridine derivatives has been explored for a range of biological activities, and they are considered bioactive scaffolds. The ability of the 2-cyanopyridine moiety to react with cysteine suggests a potential for covalent interaction with cysteine-containing proteins, a mechanism employed by some targeted therapeutic agents.

Spectroscopic Data for 4-Formylpyridine-2-carbonitrile Not Publicly Available

A comprehensive search for the spectroscopic data of 4-Formylpyridine-2-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, did not yield any specific experimental results for this compound. Publicly accessible databases and scientific literature do not appear to contain the requested spectroscopic information.

While general principles of spectroscopy can provide theoretical estimations of the spectral characteristics of this compound, this guide cannot present the requested quantitative data tables and detailed experimental protocols in the absence of published empirical data. The information available primarily pertains to related isomers or derivatives, which are not suitable substitutes for a technical guide on the specified compound.

For researchers, scientists, and drug development professionals requiring this specific data, it is recommended to either perform an in-house synthesis and subsequent spectroscopic characterization of this compound or to source the compound from a chemical supplier who can provide a certificate of analysis with the relevant spectroscopic data.

General Spectroscopic Workflow

For reference, a general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound is outlined below. This process illustrates the logical sequence of experiments typically performed to elucidate and confirm the structure of a chemical substance.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This generalized diagram illustrates the necessary steps to acquire the data you have requested. Should the spectroscopic data for this compound become publicly available in the future, a detailed technical guide could then be compiled.

Solubility profile of 4-Formylpyridine-2-carbonitrile in common lab solvents

Solubility Profile of 4-Formylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of this compound (CAS No. 131747-70-1) in common laboratory solvents. Due to the limited availability of public quantitative solubility data for this compound, this document outlines a detailed experimental protocol for determining its solubility profile. The guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this molecule for applications in synthesis, formulation, and biological screening.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₄N₂O.[1][2][3][4][5] Its structure incorporates a pyridine ring, a formyl group at position 4, and a nitrile group at position 2. These functional groups are expected to significantly influence its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for a wide range of applications, from selecting appropriate solvents for chemical reactions and purification to developing suitable formulations for drug delivery and biological assays.

Chemical Structure:

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 4-Formylpyridine-2-carbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylpyridine-2-carbonitrile, also known as 2-formylisonicotinonitrile, is a pyridine derivative with a unique substitution pattern that has garnered interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, characterization, and potential applications. While specific details on its initial discovery remain elusive in readily available literature, its synthesis can be contextualized within the broader history of pyridine aldehyde chemistry. This document consolidates available data, presents a plausible historical synthesis framework, and outlines the characterization of this molecule.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of both a formyl (-CHO) and a cyano (-CN) group onto the pyridine ring, as seen in this compound, creates a molecule with diverse reactivity and potential for further chemical transformations. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the pyridine ring, making it a valuable building block in medicinal chemistry and materials science.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in early chemical literature. Its emergence is likely linked to the broader development of synthetic methodologies for pyridine aldehydes and cyanopyridines. A significant milestone in the synthesis of pyridine aldehydes from their corresponding nitriles was the development of controlled hydrogenation processes. A 1966 patent outlines a general method for the preparation of pyridine aldehydes by the controlled hydrogenation of the corresponding nitriles in an acidic aqueous medium using a palladium or platinum dioxide catalyst. This process represented a commercially viable route to pyridine aldehydes, which were previously challenging to synthesize efficiently. While this patent does not specifically mention this compound, it provides a historical framework for the chemical transformations necessary for its synthesis.

The compound, identified by its CAS number 116308-38-4, is now commercially available from various chemical suppliers, indicating its utility in contemporary research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O | N/A |

| Molecular Weight | 132.12 g/mol | N/A |

| CAS Number | 116308-38-4 | N/A |

| Appearance | Solid | [1] |

| Purity | 97% (as commercially available) | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis

Plausible Historical Synthesis Route: Controlled Reduction of a Nitrile

Based on the historical context provided by early patents, a plausible method for the synthesis of this compound would be the controlled reduction of a suitable precursor, such as pyridine-2,4-dicarbonitrile. This method is an adaptation of the general process for converting cyanopyridines to pyridine aldehydes.

Experimental Protocol (Hypothetical Reconstruction):

-

Starting Material: Pyridine-2,4-dicarbonitrile.

-

Reaction Setup: A high-pressure hydrogenation apparatus equipped with a stirrer, gas inlet, and temperature control.

-

Catalyst: Palladium on carbon (Pd/C) or platinum dioxide (PtO₂).

-

Solvent: An acidic aqueous medium, such as dilute hydrochloric acid.

-

Procedure: a. The pyridine-2,4-dicarbonitrile is dissolved in the acidic aqueous solvent in the reaction vessel. b. The catalyst is added to the solution. c. The vessel is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to a controlled pressure. d. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to slightly elevated) while monitoring the hydrogen uptake. The key to this synthesis is the selective reduction of one nitrile group to the aldehyde, which can be challenging. e. Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. f. The resulting solution containing the product is then neutralized. g. The this compound is extracted with a suitable organic solvent. h. The organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product. i. Purification is achieved through techniques such as column chromatography or recrystallization.

Logical Flow of the Hypothetical Synthesis:

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure, the expected spectral characteristics can be predicted. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS upon request[2].

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing formyl and cyano groups. A distinct singlet for the aldehyde proton would be expected in the downfield region (around 10 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretching of the aldehyde proton (around 2820 and 2720 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 132.12 g/mol . |